Hainanensine

Description

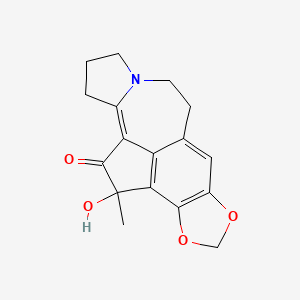

Structure

3D Structure

Properties

CAS No. |

79233-02-6 |

|---|---|

Molecular Formula |

C17H17NO4 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

9-hydroxy-9-methyl-4,6-dioxa-16-azapentacyclo[9.7.1.03,7.08,19.012,16]nonadeca-1,3(7),8(19),11-tetraen-10-one |

InChI |

InChI=1S/C17H17NO4/c1-17(20)14-12-9(7-11-15(14)22-8-21-11)4-6-18-5-2-3-10(18)13(12)16(17)19/h7,20H,2-6,8H2,1H3 |

InChI Key |

JIRBNIFNFVADKU-UHFFFAOYSA-N |

SMILES |

CC1(C2=C3C(=CC4=C2OCO4)CCN5CCCC5=C3C1=O)O |

Canonical SMILES |

CC1(C2=C3C(=CC4=C2OCO4)CCN5CCCC5=C3C1=O)O |

Synonyms |

hainanensine |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Elucidation of Hainanensine

Chromatographic Fractionation Techniques for Isolating Hainanensine from Biological Sources

The isolation of this compound from its putative biological source, believed to be a species of the Ophiorrhiza genus native to the Hainan region, necessitates a multi-step chromatographic approach to navigate the complex chemical milieu of the plant extract. The genus Ophiorrhiza is known for producing a diverse array of bioactive alkaloids. nih.govnih.govmagtechjournal.com

The initial extraction of the plant material is typically performed with a solvent system, such as methanol (B129727) or ethanol, to obtain a crude extract. This extract is then subjected to a series of chromatographic fractionations to progressively enrich and ultimately isolate this compound. A common strategy involves the following steps:

Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities, such as n-hexane, ethyl acetate (B1210297), and water. This initial step serves to separate compounds based on their general polarity, with alkaloids like this compound often concentrating in the ethyl acetate fraction.

Column Chromatography: The enriched fraction is then subjected to column chromatography over a stationary phase like silica (B1680970) gel or alumina. A gradient of solvents with increasing polarity is used to elute the compounds, separating them based on their affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC): For the final purification of this compound, preparative High-Performance Liquid Chromatography (HPLC) is indispensable. academicjournals.org Reversed-phase HPLC, utilizing a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a modifier such as formic acid or trifluoroacetic acid to improve peak shape, is a standard technique. The high resolution of HPLC allows for the separation of closely related compounds, yielding this compound in high purity.

The following interactive table summarizes a typical chromatographic workflow for the isolation of this compound:

| Step | Technique | Stationary Phase | Mobile Phase (Illustrative) | Purpose |

| 1 | Liquid-Liquid Partitioning | - | n-Hexane, Ethyl Acetate, Water | Initial fractionation based on polarity |

| 2 | Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate | Further separation of the enriched fraction |

| 3 | Preparative HPLC | C18 | Gradient of Water/Acetonitrile | Final purification to yield pure this compound |

Spectroscopic Delineation of this compound's Molecular Architecture (e.g., advanced NMR, HRMS)

Once isolated, the molecular structure of this compound is elucidated using a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS): HRMS provides the precise molecular weight of this compound, allowing for the determination of its elemental composition with high accuracy. infinitalab.comchemrxiv.orgyoutube.commeasurlabs.commdpi.com This information is crucial for establishing the molecular formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of a molecule. patsnap.comresearchgate.netoregonstate.eduyoutube.com A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the connectivity of atoms in this compound:

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule.

A representative table of ¹H and ¹³C NMR data for a hypothetical core scaffold of this compound is presented below:

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 55.2 | 3.85 (d, 8.5) |

| 3 | 128.9 | 6.78 (dd, 8.5, 2.1) |

| 5 | 110.5 | 6.95 (d, 2.1) |

| 6 | 148.1 | - |

| 7 | 145.3 | - |

| 8 | 115.2 | 7.12 (s) |

| 9 | 45.8 | 3.15 (m) |

| 10 | 28.7 | 2.98 (m) |

| 11 | 68.4 | 4.95 (t, 7.2) |

| 1' | 135.6 | - |

| 2' | 118.9 | 7.25 (d, 7.8) |

| 3' | 121.5 | 7.05 (t, 7.8) |

| 4' | 119.8 | 7.15 (t, 7.8) |

| 5' | 125.4 | 7.45 (d, 7.8) |

| OMe | 56.3 | 3.92 (s) |

Crystallographic Analysis and Chiroptical Spectroscopy for Absolute Stereochemistry Determination of this compound

While NMR spectroscopy can establish the relative stereochemistry of a molecule, determining its absolute configuration requires specialized techniques such as X-ray crystallography and chiroptical spectroscopy.

X-ray Crystallography: Single-crystal X-ray diffraction analysis is the most unambiguous method for determining the absolute stereochemistry of a chiral molecule. wikipedia.orgnih.govnih.govunits.itlibretexts.orgyoutube.com If a suitable single crystal of this compound can be grown, this technique can provide a detailed three-dimensional model of the molecule, revealing the precise spatial arrangement of all its atoms and thus its absolute configuration. nih.gov

Chiroptical Spectroscopy: In cases where suitable crystals cannot be obtained, chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are employed. nih.gov The experimental ECD or VCD spectrum of this compound is compared with the theoretically calculated spectra for its possible enantiomers. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

Computational Approaches in Confirming this compound's Elucidated Structure and Conformation

Computational chemistry plays a vital role in modern structural elucidation, serving to confirm proposed structures and to provide insights into the molecule's conformational preferences. nih.govpurdue.edu

Density Functional Theory (DFT) Calculations: DFT calculations are widely used to predict various molecular properties, including NMR chemical shifts and chiroptical spectra. frontiersin.org By calculating the ¹³C and ¹H NMR chemical shifts for a proposed structure of this compound, these can be compared with the experimental data. A strong correlation between the calculated and experimental values provides robust support for the proposed structure.

Furthermore, computational modeling can be used to explore the conformational landscape of this compound, identifying the most stable low-energy conformers. This information is valuable for understanding the molecule's three-dimensional shape and its potential interactions with biological targets.

Biosynthetic Pathways and Enzymological Investigations of Hainanensine

Precursor Incorporation Studies in Hainanensine Biosynthesis

Detailed precursor incorporation studies specifically delineating the biosynthetic pathway of this compound are not extensively documented in the provided literature. While other Cephalotaxus alkaloids, such as harringtonine, have been subjected to precursor incorporation experiments, establishing that their acyl portions are derived from precursors like leucine, direct evidence for this compound's specific precursors is limited. scribd.com However, the co-occurrence of this compound with other cephalotaxanes and homoerythrinane alkaloids in the same plants suggests that they may share similar biogenetic routes. nih.gov

Genetic Loci and Gene Cluster Analysis for this compound Production

This compound is produced by plants belonging to the Cephalotaxus genus, specifically Cephalotaxus hainanensis and Cephalotaxus fortunei. plantaedb.complantaedb.comrsc.orgnih.gov The identification of genetic loci and comprehensive gene cluster analysis for this compound production in these species faces challenges, as indicated by the lack of publicly available reference genomes for Cephalotaxus hainanensis on platforms like NCBI. plantaedb.com The discovery of gene clusters for bioactive natural products is a common approach in natural product biosynthesis, where genes encoding enzymes for a specific pathway are often co-located within a genome. researchgate.net However, for this compound, detailed genetic mapping specific to its biosynthetic machinery has not been presented in the available literature.

Chemoenzymatic Approaches and Pathway Engineering for this compound Analogues

Chemoenzymatic synthesis, which synergistically combines biocatalytic methods with contemporary synthetic chemistry, offers a powerful route for accessing complex molecules and their analogues. rsc.orgnih.gov This approach leverages the high regio- and stereoselectivity of enzymatic transformations under mild conditions, complementing the diverse reaction capabilities of organic chemistry. rsc.orgnih.gov While the total synthesis of this compound has been achieved through chemical cascade reactions, the application of chemoenzymatic strategies could be explored for the production of this compound and its analogues. rsc.orgresearchgate.netnih.gov

Pathway engineering, a subset of synthetic biology, aims to manipulate or optimize existing biosynthetic pathways or to introduce new ones for enhanced production of natural products or the creation of novel analogues. By identifying and characterizing the enzymes involved in this compound biosynthesis (once elucidated), it would be possible to engineer microbial or plant systems to increase yield, introduce structural modifications, or produce new derivatives. Computer-assisted chemoenzymatic retrosynthesis planning tools are being developed to identify synthetic transformations that can be catalyzed by enzymes, offering a framework for designing more efficient and sustainable routes to complex molecules, including natural products and their analogues. rsc.orgchemrxiv.org This methodology could be applied to this compound to design routes for its production or to explore the synthesis of structurally diverse analogues with potentially altered biological properties.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem CIDs, where available from the provided search results.

Total Synthesis and De Novo Synthetic Methodologies of Hainanensine

Strategic Disconnections and Retrosynthetic Analyses for Hainanensine Total Synthesis

The planning of a total synthesis for a complex molecule like this compound begins with retrosynthetic analysis, a process of mentally deconstructing the target molecule into simpler, commercially available starting materials. onlineorganicchemistrytutor.comslideshare.net This approach allows chemists to devise multiple potential synthetic routes that can be evaluated for feasibility and efficiency. deanfrancispress.com

A key challenge in the synthesis of this compound is the construction of its intricate pentacyclic ring system, which includes a spiro-cyclopentenone moiety and a quaternary carbon center adjacent to a nitrogen atom. researchgate.net A common retrosynthetic strategy involves disconnecting the molecule at key bonds to simplify the structure. For this compound, a logical disconnection is the bond adjacent to the carbonyl group, which simplifies the complex core and suggests the use of well-established ring-forming reactions in the forward synthesis. libretexts.org

One prominent retrosynthetic approach to this compound is centered around a pivotal acid-catalyzed rearrangement and Friedel-Crafts annulation cascade. nih.govrsc.org This strategy envisions the final ring closure occurring from a precursor enone. This enone, in turn, can be traced back to a more straightforward 3,4-dihydroisoquinoline (B110456) derivative. nih.govrsc.org This disconnection simplifies the complex polycyclic framework into more manageable and synthetically accessible building blocks.

Development of Novel Cascade Reactions and Rearrangements in this compound Construction

Cascade reactions, also known as domino or tandem reactions, are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. researchgate.netnumberanalytics.com The total synthesis of this compound has been a fertile ground for the development and application of such elegant and efficient processes. researchgate.net

Asymmetric Synthesis and Stereoselective Transformations in this compound Synthesis

Asymmetric synthesis is crucial for the preparation of chiral molecules like this compound in an enantiomerically pure form. britannica.comslideshare.net This field of synthesis employs chiral catalysts, auxiliaries, or reagents to control the three-dimensional arrangement of atoms during a chemical reaction, leading to the preferential formation of one enantiomer over the other. chemistrydocs.com

While the initial total synthesis of this compound was achieved for the racemic form, subsequent efforts have focused on developing enantioselective routes. nih.gov The stereochemistry of the final product in many synthetic approaches is dictated by the chirality of the starting materials or the catalysts used in key transformations. researchgate.net For instance, the use of chiral ligands in metal-catalyzed reactions can effectively control the stereochemical outcome of bond-forming events. researchgate.net

In the context of this compound and related Cephalotaxus alkaloids, achieving high levels of stereocontrol is a significant challenge due to the presence of multiple contiguous stereogenic centers. researchgate.net Strategies to address this often involve the use of stereoselective reactions such as asymmetric reductions, alkylations, or cycloadditions at various stages of the synthesis. The development of these methods is critical for accessing enantiopure this compound and for the synthesis of its analogues for biological evaluation.

Biomimetic Synthesis Approaches Inspired by this compound's Proposed Biosynthesis

Biomimetic synthesis is a strategic approach in which the design of a laboratory synthesis is inspired by the way a natural product is constructed in nature. researchgate.netnumberanalytics.com This often involves mimicking proposed biosynthetic pathways, which can lead to highly efficient and elegant synthetic routes. numberanalytics.com

While the specific biosynthetic pathway of this compound has not been fully elucidated, chemists can propose plausible biosynthetic steps based on the structure of the molecule and the known biochemistry of related alkaloids. Such hypotheses can then serve as a blueprint for a laboratory synthesis. For this compound, a biomimetic approach might involve a key cyclization event that mimics a putative enzymatic cyclization in the plant.

Although a complete biomimetic total synthesis of this compound has not been extensively reported, the principles of biomimetic synthesis, such as the strategic use of cascade reactions that assemble complex cores from simpler precursors, are evident in the existing synthetic routes. nih.govresearchgate.net Future research in this area could lead to even more efficient and potentially enantioselective syntheses of this unique alkaloid.

Comparative Analysis of Different Total Synthesis Routes to this compound

To date, the most prominently reported total synthesis of this compound is the one developed by Li and coworkers, which features a key acid-catalyzed rearrangement/annulation cascade. nih.govacs.orgdntb.gov.ua This route stands out for its efficiency in constructing the complex polycyclic core of the molecule.

The table below provides a simplified comparison of a hypothetical linear synthesis with the reported cascade-based synthesis of this compound.

| Feature | Hypothetical Linear Synthesis | Cascade-Based Synthesis |

| Key Strategy | Stepwise construction of each ring | Acid-catalyzed rearrangement/annulation cascade |

| Step Count | High | Relatively Low |

| Overall Efficiency | Lower | Higher |

| Key Innovation | Relies on established, sequential reactions | Employs a novel and powerful cascade reaction |

This comparison underscores the strategic advantage of employing novel and efficient reactions like the rearrangement/annulation cascade in the total synthesis of complex natural products like this compound.

Structure Activity Relationship Sar Studies and Rational Design of Hainanensine Analogues

Design and Synthesis of Hainanensine Analogues for Functional Probing

The synthesis of this compound and its derivatives has been a subject of considerable interest, aimed at confirming its structure, enabling further biological evaluation, and discovering new therapeutic agents. A notable achievement in this area is the facile total synthesis of racemic this compound, accomplished through an innovative acid-mediated rearrangement-annulation cascade of an enone derivative. acs.orgacs.org This synthetic route has also been applied to create analogues, such as a dimethoxy variant, which is crucial for probing the impact of substituent groups on the molecule's activity. acs.org

A significant focus of analogue design has been the exploration of derivatives with modified saturation and structure for different therapeutic applications. For instance, reports indicate that saturated derivatives of this compound exhibit a range of interesting biological activities, suggesting that the core scaffold is amenable to modification for tuning its function. acs.org

One of the most extensive studies in this area involved the design and synthesis of 26 analogues of 3,4-dihydro-hainanensine, created as 13 pairs of diastereoisomers (A and B). The primary goal of this endeavor was to identify novel compounds with potent antiulcer activity and reduced toxicity. nih.gov These analogues were systematically synthesized to explore the impact of various substituents on the core structure, providing a rich dataset for SAR studies. The synthesis of these analogues allows for a detailed examination of how modifications to the this compound framework influence its interaction with biological targets. nih.gov

Elucidation of Key Pharmacophoric Elements and Structural Determinants for this compound Bioactivity

The analysis of this compound and its synthetic analogues has provided critical insights into the structural elements essential for its biological effects. A pharmacophore, which represents the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target, can be inferred from these studies. researchgate.netdovepress.com

This compound itself has demonstrated significant antiproliferative activity. In a study evaluating 32 different Cephalotaxus alkaloids, this compound was the most potent against the human leukemia cell lines THP-1 and K562, with GI50 values of 0.24 µM and 0.29 µM, respectively. researchgate.net This highlights the unique potency of its rearranged Cephalotaxus skeleton. nih.gov Preliminary studies also noted that while the parent compound has marginal antitumor activity, its saturated derivatives show a range of interesting biological properties, indicating that the degree of saturation is a key determinant of bioactivity. acs.org

Detailed SAR analysis of the 26 synthesized 3,4-dihydro-hainanensine analogues revealed specific structural requirements for antiulcer activity. nih.gov These analogues were tested for their effect on the M1 receptor and in a rat model of stress-induced gastric ulcers. The results showed that the majority of the compounds possessed antiulcer properties, with several analogues exhibiting greater potency than the reference drug, cimetidine (B194882). nih.gov

The key findings from the SAR study of 3,4-dihydro-hainanensine analogues are summarized below:

| Compound ID | Potency vs. Cimetidine | Key Structural Features |

| IX3A | More Potent | Specific diastereomer with particular substituent. |

| IX7A | More Potent | Specific diastereomer with particular substituent. |

| IX8A | More Potent | Specific diastereomer with particular substituent. |

| IX12A | More Potent | Diastereomer A with specific substituent. |

| IX12B | More Potent | Diastereomer B with specific substituent. |

| IX13A | More Potent | Specific diastereomer with particular substituent. |

This table is based on findings reported in a study on 3,4-dihydro-hainanensine analogs, which identified these specific compounds as having more potent antiulcer activity than cimetidine. nih.gov

Based on these results, the pharmacophore for the antiulcer activity of these this compound analogues appears to require a specific three-dimensional arrangement of functional groups that allows for effective binding to the M1 receptor. The differences in activity between diastereomers underscore the importance of precise stereochemistry in the pharmacophore. nih.gov

Computational Modeling and Molecular Docking for Predicting this compound-Target Interactions

Computational methods like molecular docking are powerful tools in modern drug discovery for predicting how a ligand (like this compound) might bind to the active site of a target protein. ekb.egijcce.ac.irmdpi.com This process involves generating various conformations of the ligand and fitting them into the three-dimensional structure of the protein's binding site, followed by the use of a scoring function to estimate the binding affinity. mdpi.com

While specific molecular docking studies for this compound are not extensively available in public literature, the principles of this methodology can be applied to understand its potential interactions. For example, the identified antiulcer activity of 3,4-dihydro-hainanensine analogues is linked to the M1 receptor. nih.gov A molecular docking study could be performed by docking the most potent analogues (e.g., IX12A, IX12B) into the known crystal structure of the M1 muscarinic acetylcholine (B1216132) receptor. Such a study would aim to:

Predict the binding poses of the active analogues within the receptor's active site.

Identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligands.

Explain why certain stereoisomers or substituted analogues exhibit higher potency than others.

Provide a structural basis for the observed SAR, helping to refine the pharmacophore model.

Similarly, for its anticancer effects, docking studies could explore the interaction of this compound with potential cancer-related targets such as kinases or proteins involved in apoptosis, like those investigated for other novel anticancer agents. ekb.egmdpi.com These computational predictions, while needing experimental validation, are invaluable for generating hypotheses and guiding the rational design of next-generation analogues with improved efficacy and selectivity. mdpi.com

Conformational Landscape Analysis of this compound and its Active Forms

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds and the relative energies of these conformers. acs.org For a complex and structurally unique alkaloid like this compound, understanding its conformational landscape is critical to comprehending its mechanism of action. nih.gov

Detailed conformational analysis of this compound and its active analogues has not yet been extensively reported. However, the methodologies for such an investigation are well-established and typically involve a combination of experimental techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods. acs.org

A hypothetical conformational analysis of this compound would involve:

Computational Conformational Search: Using molecular mechanics or quantum chemistry methods to systematically or randomly explore the potential energy surface of the molecule. This would identify low-energy, stable conformers.

NMR Spectroscopy: Analyzing the solution-state structure. NMR data, such as coupling constants and Nuclear Overhauser Effect (NOE) signals, provide information about the average conformation of the molecule in solution.

Comparison and Refinement: Comparing the computationally predicted structures with the experimental NMR data to determine the most probable solution-state conformation or ensemble of conformations.

This type of analysis is crucial because the molecule must adopt a specific "bioactive conformation" to bind to its biological target. By identifying the preferred conformations of highly active analogues and comparing them to those of inactive ones, researchers can refine the pharmacophore model and better understand the precise shape required for biological activity.

Impact of Stereochemical Variations on this compound's Biological Profile

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral molecules. mdpi.comuou.ac.in Enantiomers and diastereomers, different types of stereoisomers, can exhibit vastly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one stereoisomer. mdpi.comsketchy.comnumberanalytics.com

This compound is a structurally unique alkaloid that is isolated as a racemate, meaning it is an equal mixture of two enantiomers and is thus devoid of optical activity. nih.gov The synthesis of this compound also typically produces the racemic form. acs.org

The most direct evidence for the critical role of stereochemistry in the bioactivity of this class of compounds comes from the study of 3,4-dihydro-hainanensine analogues. In this research, 13 pairs of diastereomers were synthesized and evaluated. nih.gov Diastereomers are stereoisomers that are not mirror images of each other and can have distinct physical and chemical properties. sketchy.combyjus.com

The study found significant differences in the antiulcer activity between the diastereomeric pairs. For example, among the most potent compounds identified, some were the 'A' isomer (IX3A, IX7A, IX8A, IX13A) while in one case, both the 'A' and 'B' isomers (IX12A and IX12B) showed high potency. nih.gov This demonstrates that the specific spatial orientation of the atoms and functional groups is a critical determinant of biological function. A subtle change in the configuration at one of the chiral centers can dramatically alter the molecule's ability to fit into its target binding site, leading to a corresponding change in its biological effect. These findings strongly support the principle that stereochemical configuration is a key parameter to consider in the design and optimization of this compound-based therapeutic agents. nih.gov

Molecular Mechanisms of Action of Hainanensine

Identification of Direct Molecular Targets and Binding Partners of Hainanensine

The precise molecular targets of this compound are still under investigation, however, its structural relationship to other Cephalotaxus alkaloids provides significant clues. This compound is a structurally unique alkaloid isolated from Cephalotaxus hainanensis and C. fortunei. rsc.orgnih.gov While direct binding partners for this compound have not been definitively identified in the reviewed literature, its analogues, such as Homoharringtonine (HHT), are known to interact directly with the ribosome. nih.gov This suggests that the ribosome is a likely target for this compound as well. The structural analogues of this compound have also been noted for their biological activities, implying that the core structure is crucial for its interactions with cellular components. rsc.orgnih.gov Further research is needed to isolate and identify the specific proteins or nucleic acids that this compound directly binds to, which would be a critical step in fully understanding its mechanism of action. google.com

This compound's Modulation of Cellular Signaling Pathways and Regulatory Networks

This compound has been shown to modulate several key cellular signaling pathways, primarily those involved in cell proliferation and apoptosis. Studies on a derivative of this compound, HH07A, indicate an influence on signaling pathways that regulate cell growth. zu.edu.pk Analogous compounds like Homoharringtonine (HHT) have been found to affect multiple signaling cascades, including the PI3K, MAPK, and STAT3 pathways, leading to decreased cell proliferation and apoptosis in acute myeloid leukemia (AML) cells. researchgate.net Specifically, HHT has been shown to inhibit the SP1/TET1/5hmC/FLT3/MYC signaling pathway. researchgate.net Furthermore, transcriptome analysis of cells treated with this compound indicated an enrichment of genes in the MAPK signaling pathway, and it was confirmed that this compound activates this pathway, which can block the cell cycle and induce apoptosis in colon cancer cells. researchgate.net Other related Cephalotaxus alkaloids are suggested to affect the NF-κB signaling pathway. researchgate.net These findings suggest that this compound likely exerts its biological effects through a complex interplay with various signaling networks that control fundamental cellular processes.

Effects of this compound on Protein Synthesis and Translational Machinery

A primary mechanism of action for this compound and its related Cephalotaxus alkaloids is the inhibition of protein synthesis. nih.govresearchgate.net This class of compounds targets the translational machinery of the cell. wikipedia.orgwikipedia.org Specifically, alkaloids like Harringtonine and Homoharringtonine have been demonstrated to inhibit the elongation phase of translation. researchgate.net They are thought to prevent the binding of the aminoacyl-tRNA to the acceptor site (A-site) on the 60S ribosomal subunit, thereby blocking peptide bond formation. researchgate.net This action is similar to other known protein synthesis inhibitors like cycloheximide. scribd.com The inhibitory effect on protein synthesis is a key factor in the antiproliferative and pro-apoptotic activities of these compounds. researchgate.netfrontiersin.org While the direct action of this compound on the ribosome has not been as extensively studied as its analogues, its structural similarity strongly suggests a comparable mechanism of disrupting the protein synthesis machinery. researchgate.netresearchgate.net

Transcriptomic and Proteomic Signatures Induced by this compound Exposure

Exposure of cells to this compound and its analogues induces significant changes at the transcriptomic and proteomic levels. Transcriptome analysis of colon cancer cells treated with this compound revealed that differentially expressed genes were primarily enriched in the MAPK signaling pathway. researchgate.net This indicates a targeted genetic response to the compound. In studies of related compounds like Homoharringtonine (HHT) on leukemic cell lines, gene expression profiling identified the upregulation of several genes involved in apoptosis signaling pathways, including those in the TGF-α and TNF pathways. nih.gov Genes such as TIEG, VDUP1, BRD2, ACVRL1, and RBM4 were found to be upregulated. nih.gov

Proteomic analyses provide further insight into the cellular response to these alkaloids. While specific proteomic data for this compound is limited, studies on similar compounds that induce apoptosis often show changes in the expression of proteins involved in cell death pathways, such as p53. nih.gov The application of proteomic techniques would be invaluable for creating a comprehensive profile of the protein expression changes elicited by this compound, helping to further elucidate its mechanisms of action. researchgate.netnih.gov

Elucidation of this compound's Influence on Enzyme Kinetics and Receptor Dynamics

The influence of this compound on enzyme kinetics and receptor dynamics is an area that requires more detailed investigation. However, based on the mechanisms of its analogues and its known effects on signaling pathways, some inferences can be made. A derivative of this compound, HH07A, has been shown to strongly inhibit DNA polymerase I in a dose-dependent manner in a cell-free system, indicating a direct effect on enzyme activity. researchgate.net

The interaction of inhibitors with enzymes can be categorized into several types, including competitive, non-competitive, and uncompetitive inhibition, each affecting the enzyme's kinetic parameters (Vmax and Km) differently. wikipedia.orgkhanacademy.org

Competitive inhibitors bind to the active site, increasing the apparent Km but leaving Vmax unchanged. khanacademy.orgnumberanalytics.com

Non-competitive inhibitors bind to an allosteric site, decreasing Vmax without affecting Km. khanacademy.orgnumberanalytics.com

Uncompetitive inhibitors bind to the enzyme-substrate complex, decreasing both Vmax and Km. khanacademy.org

Given that this compound and its analogues interfere with the function of large molecular complexes like the ribosome, their inhibitory mechanisms are likely complex. researchgate.net The binding of these compounds can induce conformational changes in their targets, altering their activity. numberanalytics.com Further studies using techniques like Lineweaver-Burk plots would be necessary to precisely characterize the type of inhibition this compound exerts on its target enzymes. libretexts.org

Subcellular Localization and Trafficking of this compound within Biological Systems

The specific subcellular localization and trafficking of this compound have not been extensively detailed in the available literature. However, based on its proposed mechanism of action, it is expected to localize to the cytoplasm where it can interact with the translational machinery, specifically the ribosomes. nih.govresearchgate.net The ability of a compound to exert its effects is dependent on its capacity to cross the cell membrane and reach its intracellular targets. The metabolic transformation of a this compound derivative, HH07A, has been studied in vitro using rat liver microsomes, which suggests that it is processed within the cell. zu.edu.pk Understanding the mechanisms of uptake, distribution, and metabolism is crucial for a complete picture of its pharmacological activity. Further studies employing techniques such as fluorescence microscopy with labeled this compound molecules would be necessary to visualize its journey and accumulation within different cellular compartments.

Table of Mentioned Compounds

Pre Clinical Pharmacological Evaluation and Biological Spectrum of Hainanensine

In Vitro Assessment of Hainanensine's Anti-proliferative and Cytotoxic Effects on Cellular Models

This compound has demonstrated notable anti-proliferative and cytotoxic effects in in vitro cellular models. Research indicates that this compound (referred to as compound 31 or 95 in some studies) exhibits significant activity against human leukemia cell lines. nih.govrsc.orgresearchgate.netresearchgate.net Specifically, it has been identified as highly active against THP-1 and K562 human leukemia cell lines. researchgate.netresearchgate.net The growth inhibition (GI50) values for this compound against these cell lines are presented in Table 1, indicating its potent effects at micromolar concentrations. researchgate.netresearchgate.net While some reports suggest this compound possesses "marginal antitumor properties" in a broader context, the specific data on these leukemia cell lines highlight a more pronounced effect. nih.govrsc.org

Table 1: In Vitro Anti-proliferative Activity of this compound on Human Leukemia Cell Lines

| Cell Line | Type of Cancer | GI50 (µM) ± SD |

| THP-1 | Human Leukemia | 0.24 ± 0.07 |

| K562 | Human Leukemia | 0.29 ± 0.01 |

In Vivo Efficacy Studies of this compound in Animal Models of Disease (e.g., murine leukemia models)

In vivo efficacy studies are crucial for evaluating the therapeutic potential of compounds in living organisms, often utilizing animal models that mimic human diseases. nih.govmdpi.com For leukemia research, various mouse models, including xenograft models (cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models) and humanized mouse models, are employed to study disease progression and assess drug efficacy. nih.govhaematologica.orguni-augsburg.demdpi.com While the Cephalotaxus genus, from which this compound is derived, is known to produce alkaloids with antileukemic effects, such as Homoharringtonine (HHT) which has shown activity in murine leukemia models, specific detailed in vivo efficacy studies focusing solely on this compound in animal models of disease, including murine leukemia, are not explicitly detailed in the provided research findings. biomedrb.com

Anti-inflammatory and Neurobiological Effects of this compound in Experimental Models

Inflammation is a complex biological response, and experimental models, both in vitro and in vivo, are widely used to evaluate the anti-inflammatory effects of compounds. doi.orgyoutube.comoncolines.comresearchgate.net These models often involve inducing inflammation and then observing the compound's ability to mitigate it by modulating inflammatory factors or pathways. doi.orgyoutube.comoncolines.comnih.gov Similarly, neurobiological effects are studied using various experimental models to understand a compound's impact on neural systems and related functions. marmara.edu.tr While Cephalotaxus extracts and compounds are generally associated with anti-inflammatory properties, specific research findings detailing the anti-inflammatory or neurobiological effects of this compound in experimental models are not explicitly provided in the current search results. nih.govrsc.orgresearchgate.net

Metabolic Reprogramming and Cellular Bioenergetics Modulation by this compound

Metabolic reprogramming, characterized by alterations in cellular energy metabolism, is a recognized hallmark of cancer, enabling rapid cell division and adaptation to changing microenvironments. researchgate.net Cellular bioenergetics refers to the processes by which cells manage energy flow, including the conversion of nutrients into usable energy (ATP). marmara.edu.tr Modulating these pathways can be a significant therapeutic target in various diseases, particularly cancer. researchgate.net However, specific detailed research findings on this compound's direct modulation of metabolic reprogramming or its effects on cellular bioenergetics are not explicitly available within the provided sources.

Chemical Biology Applications and Derivatization Strategies for Hainanensine Research

Semi-Synthesis and Late-Stage Functionalization of Hainanensine for Chemical Probes

Semi-synthesis involves chemical modifications of natural products to create novel analogs with altered or enhanced properties. Late-stage functionalization (LSF) is a powerful synthetic strategy that enables the modification of complex molecules, such as natural product leads, at a late stage of their synthesis rsc.orgmpg.dempg.de. This approach is particularly valuable for rapidly generating new analogs and exploring structure-activity relationships (SAR) without undergoing extensive de novo synthesis rsc.orgnih.gov.

For this compound, LSF could involve selective C-H functionalization to introduce new chemical handles or functional groups at specific positions on the molecule rsc.orgmpg.dempg.de. These modifications can be designed to create chemical probes, which are instrumental molecules used for various applications in chemical biology, including fluorescence imaging and molecular enrichment nih.gov. A typical chemical probe is composed of three key elements: a ligand (the core molecule, e.g., this compound), a reactive group for covalent interaction with a biological target, and a reporter group (e.g., a fluorophore or an affinity tag) for detection or purification frontiersin.orgsigmaaldrich.com. LSF allows for the efficient incorporation of these reporter or reactive groups onto the this compound scaffold, facilitating the development of sophisticated tools for biological studies sigmaaldrich.com.

Design and Synthesis of this compound-Based Affinity Probes for Target Identification

Affinity probes are a specialized class of chemical probes designed to identify the specific biological targets of small molecules, often within complex biological mixtures like cell lysates or living cells nih.govenamine.netnih.gov. The design of this compound-based affinity probes would typically involve conjugating this compound to a reactive moiety and a reporter tag via a suitable linker nih.govfrontiersin.org.

Key components of affinity probes include:

Ligand: this compound, which provides the binding specificity to its biological target.

Reactive Group: A group that can form a covalent bond with the target protein upon activation. Photoaffinity labels (e.g., diazirines, benzophenones, aryl azides) are commonly used as they can be activated by light to form highly reactive species that covalently crosslink to nearby proteins sigmaaldrich.comenamine.netnih.gov.

Linker: A chemical spacer connecting this compound to the reporter group, designed to minimize interference with binding and reactivity.

Reporter Tag: An affinity tag (e.g., biotin) or a fluorophore, enabling the capture, enrichment, or visualization of the probe-target complex nih.govfrontiersin.org.

The synthesis of such probes often employs modular approaches, where different probe fragments (ligand, reactive group, reporter group) are assembled frontiersin.org. After cellular incubation and covalent capture of the target, the reporter tag (e.g., biotin) allows for affinity enrichment (e.g., using streptavidin) of the labeled proteins, which can then be identified using techniques like mass spectrometry nih.gov.

Conjugation Strategies for this compound Bioconjugates and Delivery Systems

Bioconjugation refers to the chemical coupling of a small molecule, such as this compound, to a larger biomolecule or material, forming a bioconjugate. These strategies are vital for enhancing the physicochemical and pharmacokinetic properties of the small molecule, improving its delivery, stability, and targeting capabilities in biological systems abzena.comnih.govcellmosaic.comyoutube.com.

Common conjugation strategies involve various linkers and chemistries:

Linker Types: Linkers can be cleavable (e.g., disulfide, enzyme-cleavable, pH-sensitive) to release the active this compound at a specific site, or non-cleavable for stable conjugation abzena.com.

Conjugation Chemistries: Amide coupling, click chemistry (discussed in Section 8.5), and thiol-maleimide reactions are frequently employed due to their efficiency and biocompatibility nih.govcellmosaic.com.

Bioconjugate Components: this compound could be conjugated to:

Antibodies (e.g., Antibody-Drug Conjugates, ADCs): For targeted delivery to specific cell types, such as cancer cells, by leveraging the antibody's specificity abzena.comnih.gov.

Polymers (e.g., PEG, polysaccharides): To improve solubility, stability, and circulation half-life, and to reduce immunogenicity abzena.comyoutube.com.

Nanoparticles: For enhanced delivery, controlled release, and multi-functional systems that can combine imaging and therapeutic capabilities nih.gov.

Nucleic Acids: To improve cellular uptake and targeted delivery of nucleic acid therapeutics nih.gov.

These bioconjugates aim to achieve enhanced specificity, improved bioavailability, delayed clearance, and selective cytotoxicity, which are critical for advanced biological investigations and potential therapeutic applications researchgate.net.

Development of Pro-drug Strategies for Enhanced Biological Investigation (chemical modification aspects)

Prodrug strategies involve chemically modifying an active compound into an inactive or less active form (the prodrug) that undergoes enzymatic or chemical transformation in vivo to release the active parent drug ijpsjournal.comijnrd.orgmdpi.comnih.gov. This approach is primarily used to overcome limitations of the parent compound, such as poor water solubility, low permeability across biological membranes, rapid metabolism, or lack of tissue-specific targeting ijpsjournal.comijnrd.orgnih.govnih.gov.

For this compound, if it exhibits undesirable physicochemical properties, prodrug design could involve:

Esterification: Introducing an ester linkage to a hydroxyl group on this compound can improve its lipophilicity for better membrane permeability or, conversely, introduce a hydrophilic ester (e.g., phosphate (B84403) ester) to enhance water solubility ijnrd.orgnih.gov. The ester would then be cleaved by esterases in vivo to release the active this compound.

Phosphate Prodrugs: Converting a hydroxyl group to a phosphate can significantly increase water solubility, useful for intravenous administration. Phosphatases in vivo would then dephosphorylate the prodrug mdpi.com.

Glycosylation: Attaching sugar moieties can improve solubility and potentially enable targeting via sugar transporters nih.gov.

Cyclodextrin Conjugation: Conjugating this compound to cyclodextrins can enhance its solubility and stability ijnrd.orgnih.gov.

The focus of these modifications is purely on the chemical changes to the this compound molecule to optimize its properties for biological investigation, ensuring its controlled activation and release within a biological system.

Click Chemistry and Bioorthogonal Reactions for this compound Functionalization

Click chemistry refers to a class of highly efficient, reliable, and selective reactions that enable the rapid synthesis of complex molecules from simpler building blocks nih.govresearchgate.netnobelprize.org. Bioorthogonal reactions are a subset of click chemistry reactions that can proceed efficiently and selectively within living biological systems without interfering with endogenous biochemical processes nobelprize.orgnsf.govmdpi.comreading.ac.uk. These reactions are invaluable for functionalizing biomolecules in situ or for attaching various probes and tags to compounds like this compound.

Key click chemistry and bioorthogonal reactions applicable to this compound functionalization include:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, often referred to as the "gold standard" of click chemistry, forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne nih.govresearchgate.netmdpi.comreading.ac.uk. While highly efficient, the copper catalyst can be toxic to living systems, limiting its direct in vivo applications reading.ac.uk. However, it is widely used for in vitro functionalization and for ex vivo labeling after cellular incorporation of a modified compound nih.gov.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as copper-free click chemistry, SPAAC utilizes strained cyclooctynes that react with azides without the need for a catalyst researchgate.netmdpi.comreading.ac.uk. This makes it highly suitable for applications in living cells and animals, as it avoids the cytotoxicity associated with copper mdpi.comreading.ac.uk.

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction, typically between a strained alkene (e.g., trans-cyclooctene, TCO) and a tetrazine, is one of the fastest bioorthogonal reactions known researchgate.netnobelprize.orgreading.ac.uk. Its rapid kinetics and excellent orthogonality make it highly attractive for demanding biological applications, including in vivo imaging and target labeling at low concentrations researchgate.netnobelprize.orgreading.ac.uk.

These reactions provide powerful tools for attaching fluorophores, affinity tags, or other functional moieties to this compound, allowing for its tracking, target identification, and the creation of sophisticated bioconjugates for diverse chemical biology investigations.

Advanced Analytical Methodologies for Hainanensine in Research Contexts

Development of LC-MS/MS Methods for Hainanensine Quantification in Complex Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a predominant analytical method for the quantitative determination of analytes in biological matrices due to its high specificity, sensitivity, and throughput. researchgate.netrsc.org For a compound like this compound, developing robust LC-MS/MS methods for its quantification in complex biological matrices such as plasma, urine, or tissue homogenates would involve several critical steps.

The process typically begins with sample preparation, which is crucial for extracting the analyte and minimizing matrix effects that can detrimentally affect accuracy and reproducibility. researchgate.net Common extraction methods include liquid-liquid extraction or protein precipitation. mdpi.com Following extraction, chromatographic separation is achieved using a high-performance liquid chromatography (HPLC) system, which separates this compound from other components in the matrix based on their physicochemical properties. rsc.org The separated compound then enters the mass spectrometer, where it is ionized, and specific precursor and product ions are monitored in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity for quantification. mdpi.comnih.gov

Validation of such a method would involve assessing linearity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, recovery, and matrix effects. mdpi.comnih.govnih.gov For instance, methods for quantifying other compounds in human plasma and whole blood have demonstrated linearity with correlation coefficients typically greater than 0.99, and accuracies within ±15-20% of nominal concentrations. mdpi.comresearchgate.net The challenges often include overcoming matrix effects, which can be addressed through methods like standard addition or the use of coeluting internal standards. researchgate.net

While no specific quantitative data for this compound in biological matrices via LC-MS/MS were found, the general principles apply.

Application of NMR Spectroscopy for Real-Time Studies of this compound Metabolism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for metabolic research, offering detailed and comprehensive insights into metabolic processes. nih.gov It allows for the identification of metabolic processes and the tracking of metabolite flux at the molecular level in living systems, both in vitro and in vivo. ijnrd.orgfrontiersin.org A significant advantage of NMR is its non-destructive nature, which enables the analysis of living tissues and in vivo studies, facilitating real-time monitoring of metabolic processes. nih.govijnrd.org

For studying this compound metabolism, NMR spectroscopy could provide insights into its metabolic pathways and the structural elucidation of its metabolites. Techniques such as in-cell NMR can track metabolites in real-time within living cells, investigating protein structures and dynamics in a near-natural environment. ijnrd.org In vivo magnetic resonance spectroscopy (MRS) allows for non-invasive, whole-organism metabolic monitoring, visualizing the spatial distribution of metabolites and targeted proteins. nih.govijnrd.org

NMR offers high quantitative precision, enabling accurate measurement of metabolite concentrations, which is crucial for assessing metabolic status. nih.govnih.gov Furthermore, using stable isotope tracers (e.g., 13C, 15N, or 2H labeled compounds) with NMR-based fluxomics allows for the determination of metabolic rates and the unraveling of new metabolic pathways. frontiersin.orgsigmaaldrich.com This approach can link metabolites to specific enzymes and pathways, providing a system-wide view of metabolism. sigmaaldrich.com

While specific real-time NMR metabolic studies on this compound are not detailed in the provided information, the methodology is well-suited for understanding the dynamic transformations of natural products like this compound within biological systems.

Advanced Imaging Techniques for Visualizing this compound Distribution at Cellular and Subcellular Levels

Advanced imaging techniques are crucial for visualizing the distribution of compounds like this compound at cellular and subcellular levels, providing insights into their mechanisms of action and target engagement. These techniques enable researchers to track cellular dynamics, study cell structure and function, and pinpoint the exact location of specific molecules within cells. nih.gov

Super-resolution microscopy (SRM), including techniques like photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM), has become increasingly popular in life sciences, particularly for living cell imaging. longdom.orgresearchgate.net SRM allows for achieving higher resolution, with precision limits around 20 nm in fixed samples, and developments are ongoing for live-cell super-resolution imaging. longdom.org These methods could be employed to visualize this compound's localization within cells, such as its association with specific organelles or membranes. nih.gov

Other advanced imaging modalities include Total Internal Reflection Fluorescence Microscopy (TIRFM) for imaging highly dynamic clusters and Raster Image Correlation Spectroscopy (RICS) for molecular diffusion and binding analysis. longdom.org Surface-enhanced Raman spectroscopy (SERS) is another powerful tool that can provide molecular fingerprint information of subcellular compartments and real-time cellular dynamics in a non-invasive and non-destructive way, potentially using SERS labels for subcellular imaging. irisotope.com

The application of these techniques to this compound would involve labeling the compound with a fluorescent tag or a Raman-active molecule to enable its visualization and tracking within living cells, offering a new level of detail about its intracellular fate and interactions.

Derivatization Methods for Enhanced Chromatographic Analysis of this compound and its Metabolites

Derivatization methods are frequently employed in chromatographic analysis, particularly when dealing with compounds that are not readily volatile or lack suitable detection properties for techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). sigmaaldrich.comresearchgate.netddtjournal.comnih.gov The primary goals of derivatization are to enhance detectability, improve chromatographic separation, increase volatility (for GC), and/or enhance ionization efficiency (for MS). sigmaaldrich.comnih.govresearchgate.netddtjournal.com

For this compound and its potential metabolites, which may possess polar functional groups (e.g., hydroxyl, amine, carboxyl), derivatization could be crucial. For instance, if GC-MS is considered, the polar nature of many natural products necessitates derivatization to replace active hydrogens with nonpolar moieties, making the analyte more volatile and less reactive, thereby improving chromatographic behavior. sigmaaldrich.comresearchgate.net Common derivatization reactions for GC include alkylation (e.g., esterification), acylation, and silylation. researchgate.netnih.gov Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can form stable derivatives suitable for GC-MS analysis. sigmaaldrich.com

In LC-MS/MS, chemical derivatization can enhance MS/MS detectability by improving separation and ionization efficiency. ddtjournal.com Derivatization can introduce a chargeable moiety to compounds with low ionization efficiencies, such as ketones and aldehydes, or enhance the ionization of neutral compounds like alcohols and phenols. ddtjournal.com Various derivatization reagents, such as Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), Fmoc-Cl, and Dabsyl-Cl, are used for amine-containing compounds, including alkaloids. nih.gov These reagents can impart desirable properties like fluorescence or enhanced ionization efficiency, and their choice depends on the specific functional groups of the analyte and the desired detection method. nih.govnih.gov

The selection of an appropriate derivatization method for this compound would depend on its specific chemical structure and the analytical technique chosen, aiming to optimize its chromatographic separation and detection sensitivity.

Hyphenated Techniques for Comprehensive this compound Profiling in Extracts

Hyphenated techniques combine two or more analytical methods, typically a separation technique with an online spectroscopic detection technology, to enhance analytical capabilities and provide comprehensive information about complex mixtures. doi.orgresearchgate.netijnrd.orglongdom.orgchromatographytoday.comijsrtjournal.com For comprehensive profiling of this compound and other components in natural extracts (e.g., from Cephalotaxus species), these integrated systems offer unparalleled sensitivity, specificity, and structural information. longdom.orgijsrtjournal.com

Key hyphenated techniques relevant for natural product profiling include:

LC-MS (Liquid Chromatography-Mass Spectrometry): This is widely used for drug discovery, pharmacokinetics, and metabolite profiling. longdom.org It allows for the separation and identification of individual compounds within complex mixtures with high accuracy and sensitivity, providing valuable information about their structure and composition. rsc.orglongdom.org LC-MS/MS (tandem mass spectrometry) further enhances identification by providing fragmentation patterns. researchgate.net

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique couples a liquid chromatograph with a high-field NMR spectrometer, directing the eluent into the NMR for real-time analysis. ijnrd.orgijsrtjournal.com LC-NMR is particularly powerful for structural elucidation of unknown compounds in complex natural product extracts, as it combines separation with highly informative spectroscopic detection. ijnrd.orgfrontiersin.org It can be used in continuous flow or stopped-flow modes for detailed structural studies. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile or derivatized volatile compounds, GC-MS is extensively used for direct online analysis of components in herbal preparations and for quality control. acs.org It provides qualitative and quantitative analysis of a wide range of metabolites and can be coupled with high-resolution mass spectrometry (GC-TOF-MS) for untargeted metabolomics. acs.org

LC-FTIR (Liquid Chromatography-Fourier-Transform Infrared Spectrometry): This combination is useful for identifying organic compounds based on their characteristic absorption bands in the infrared region, providing functional group information. rsc.orgijnrd.org

These techniques, by offering simultaneous separation and detailed detection, are crucial for chemical fingerprinting and quality control of natural product extracts, ensuring the presence and quantity of active principles. ijnrd.orgddtjournal.com They allow for comprehensive chemical profiles, aiding in the dereplication (rapid identification of known compounds) and online partial identification of novel natural compounds. googleapis.com

Future Perspectives and Emerging Research Directions for Hainanensine

The unique chemical architecture and biological activities of Hainanensine have established it as a compound of significant interest. The future of this compound research is poised to be shaped by cutting-edge technologies and interdisciplinary approaches that will not only enhance its production but also broaden our understanding of its therapeutic potential.

Q & A

Q. What experimental methods are recommended for isolating Hainanensine from natural sources?

To isolate this compound, researchers typically employ sequential chromatographic techniques such as:

- Column chromatography for preliminary separation .

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purity assessment and fraction refinement .

- Spectroscopic verification (e.g., UV-Vis) to track target fractions.

Q. Key Considerations :

- Ensure solvent systems are optimized to prevent compound degradation.

- Replicate isolation protocols from literature but adjust parameters (e.g., gradient elution) based on plant matrix complexity .

Q. What analytical techniques are essential for characterizing this compound’s structural properties?

A combination of spectroscopic and crystallographic methods is critical:

| Technique | Application | Example Data |

|---|---|---|

| NMR Spectroscopy | Assign stereochemistry and functional groups | , , 2D NMR spectra |

| Mass Spectrometry | Confirm molecular weight and fragmentation patterns | High-resolution MS (HRMS) |

| X-ray Diffraction | Resolve absolute configuration (if crystallized) | Crystallographic data (CCDC entry) |

Note : Cross-validate results with computational tools (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers ensure the purity of synthesized or isolated this compound?

- Multi-method validation : Combine HPLC (≥95% purity threshold) with tandem MS to detect trace impurities .

- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) for absolute purity assessment .

- Batch consistency : Replicate isolation/synthesis across ≥3 independent trials to confirm reproducibility .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound be systematically addressed?

Methodological Steps :

Meta-analysis : Compare datasets across studies, noting variables (e.g., cell lines, assay conditions) that may influence outcomes .

Dose-response validation : Replicate experiments using standardized protocols (e.g., NIH’s Assay Guidance Manual).

Mechanistic overlap : Use multi-omics approaches (transcriptomics, proteomics) to identify common pathways affected in conflicting studies .

Example : If Study A reports antiproliferative activity in HeLa cells (IC = 5 µM) but Study B shows no effect, re-evaluate cell culture conditions (e.g., serum concentration, passage number) .

Q. What strategies optimize the total synthesis of this compound, particularly for stereochemical control?

- Retrosynthetic analysis : Prioritize convergent synthesis to simplify stereochemical challenges .

- Catalytic asymmetric methods : Use chiral catalysts (e.g., organocatalysts) for enantioselective bond formation .

- In-situ monitoring : Employ real-time techniques (e.g., FTIR, ReactIR) to track intermediate stability .

Data-Driven Approach :

Compare yields and enantiomeric excess (ee) across synthetic routes (e.g., linear vs. convergent) to identify bottlenecks.

Q. How should researchers design in vivo studies to elucidate this compound’s mechanism of action?

Experimental Design :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .

- Target engagement assays : Use CRISPR-Cas9 knockdown models to validate putative targets (e.g., kinase inhibitors).

- Dose-ranging toxicity : Align with OECD guidelines for preclinical safety .

Critical Analysis : Cross-reference in vivo results with in vitro data to confirm target specificity and off-target effects .

Q. What computational tools are effective for predicting this compound’s molecular interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger to screen against target libraries (e.g., Protein Data Bank) .

- Molecular dynamics (MD) simulations : Analyze binding stability (e.g., RMSD plots) over 100+ ns trajectories .

- Machine learning : Train models on existing bioactivity data to predict novel targets .

Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) binding assays .

Data Analysis and Contradiction Resolution

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

- Collaborative validation : Share raw data (FID files) with independent labs for reprocessing .

- Solvent/parameter alignment : Ensure consistency in NMR solvents (e.g., CDCl vs. DMSO-d) and acquisition parameters .

- Crystallographic corroboration : Resolve absolute configuration disputes via X-ray analysis .

Q. What statistical approaches are suitable for analyzing this compound’s multifactorial bioactivity?

- Multivariate analysis : Apply PCA (principal component analysis) to disentangle correlated variables (e.g., pH, temperature) .

- Bayesian modeling : Quantify uncertainty in dose-response relationships using Stan or PyMC3 .

- Sensitivity analysis : Identify assay parameters with the greatest impact on variability .

Q. How can researchers address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) data?

- Physiologically-based PK (PBPK) modeling : Simulate absorption/distribution using tools like GastroPlus .

- Microsampling techniques : Reduce animal use while collecting high-resolution PK profiles .

- Metabolomics : Identify active metabolites via LC-MS/MS to refine PD models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.